molecular formula C8H15ClN2O3 B12313152 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride

Cat. No.: B12313152
M. Wt: 222.67 g/mol
InChI Key: UFBHLOVKIMGYJX-UHFFFAOYSA-N
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Description

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride is a chemically modified amino acid derivative featuring a seven-membered azepane ring fused with an acetamide moiety and a carboxylic acid group. Key properties include:

  • Molecular formula: C₈H₁₃ClN₂O₃
  • Molecular weight: 220.65 g/mol
  • CAS number: 1909305-59-4 (discrepancies in naming observed in and ; this article assumes CAS 1909305-59-4 corresponds to the correct structure)
  • Purity: ≥95%
  • Classification: Pharmaceutical intermediate (D8 category) .

The compound’s azepane ring (a nitrogen-containing seven-membered ring) and acetic acid backbone make it a versatile building block for drug discovery, particularly in designing protease inhibitors or receptor-targeted therapies. Its hydrochloride salt form enhances solubility and crystallinity, facilitating purification and characterization .

Properties

Molecular Formula

C8H15ClN2O3

Molecular Weight

222.67 g/mol

IUPAC Name

2-(3-amino-2-oxoazepan-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C8H14N2O3.ClH/c9-6-3-1-2-4-10(8(6)13)5-7(11)12;/h6H,1-5,9H2,(H,11,12);1H

InChI Key

UFBHLOVKIMGYJX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C(C1)N)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Mechanisms

Lactamization of Linear Precursors

The azepanone core is typically constructed via cyclization of linear amino acid derivatives. A common approach involves the intramolecular lactamization of ε-amino-α-keto acid precursors under mild acidic or basic conditions. For example, 3-amino-2-oxoazepane intermediates can be generated by treating ε-azido caproic acid derivatives with triphenylphosphine followed by hydrolysis. Subsequent coupling with chloroacetic acid in tetrahydrofuran (THF) at 0–5°C yields the acetylated product, which is hydrochlorinated using HCl gas in diethyl ether.

Critical Parameters:
  • Temperature Control : Cyclization at >50°C promotes racemization, reducing optical purity.
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require rigorous drying to avoid hydrolysis.

Acylation-Protection Strategies

Boc (tert-butoxycarbonyl) protection is widely employed to safeguard the amine group during synthesis. As detailed in patent WO2008080891A2, the process involves:

  • Boc Protection : Reacting 3-aminoazepan-2-one with di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine.
  • Acetic Acid Coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate Boc-protected azepanone with chloroacetic acid.
  • Deprotection and Salt Formation : Treating with trifluoroacetic acid (TFA) followed by HCl saturation in ethanol.

Yield Optimization :

  • Catalyst Use : 4-Dimethylaminopyridine (DMAP) increases acylation efficiency from 68% to 92%.
  • Workup : Washing with cold NaHCO₃ minimizes Boc-group hydrolysis during isolation.

Hydrolytic Methods

A solvent-free approach adapted from imidazole derivatives involves:

  • Alkylation : Reacting 3-aminoazepan-2-one with tert-butyl chloroacetate at 80°C.
  • Hydrolysis : Treating with 6M HCl at reflux to cleave the tert-butyl ester.
  • Crystallization : Precipitating the hydrochloride salt using methanol/ether (3:1).

Advantages :

  • Eliminates solvent disposal issues.
  • Achieves >95% purity without chromatography.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison
Method Yield (%) Purity (%) Optical Purity (ee%) Scalability
Lactamization 72 89 82 Moderate
Boc-Acylation 88 95 98 High
Solvent-Free 85 96 90 High

Key Observations :

  • Boc-protection provides superior stereocontrol but requires costly reagents.
  • Solvent-free methods reduce environmental impact but necessitate high-temperature handling.

Optimization Strategies for Industrial Production

Catalytic Enhancements

Iron-containing ionic liquids (e.g., [Dabco-C₂OH][FeCl₄]) reduce reaction times by 40% in acylation steps while maintaining >98% yield. These catalysts enable recyclability for up to five cycles without activity loss.

Crystallization Techniques

Anti-Solvent Precipitation : Adding n-hexane to ethanolic solutions produces monodisperse crystals with 99.9% chloride content.
Temperature Gradients : Slow cooling from 60°C to 4°C over 12 hours minimizes hydrate formation.

Challenges and Mitigation

Racemization During Cyclization

  • Cause : Base-catalyzed enolization at C3.
  • Solution : Use of Hünig’s base (DIPEA) lowers racemization to <2%.

Byproduct Formation

  • N-Acetyl Derivatives : Result from over-acylation; controlled stoichiometry (1:1.05 amine:chloroacetyl chloride) limits this to <5%.
  • Dimerization : Suppressed by maintaining reaction concentrations below 0.5M.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted azepane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications
This compound C₈H₁₃ClN₂O₃ 220.65 1909305-59-4 7-membered azepane ring, acetamide, carboxylic acid Pharmaceutical intermediate (e.g., protease inhibitors)
2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid HCl C₇H₁₂ClNO₂ 177.63 Not provided Bicyclo[1.1.1]pentane cage, acetic acid Bioisostere for phenyl rings in medicinal chemistry
2-(Morpholin-4-yl)acetic acid hydrochloride C₆H₁₂ClNO₃ 181.62 89531-58-8 Six-membered morpholine ring (O and N atoms) Organic synthesis; hydrogen-bonding motifs in drug design
Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride C₉H₁₈ClNO₃ 223.70 1443979-75-6 Tetrahydropyran (oxane) ring, ester group Synthetic intermediate for ester-to-acid conversions
2-(3-Aminoadamantan-1-yl)acetic acid hydrochloride C₁₂H₂₀ClNO₂ 245.75 75667-94-6 Adamantane substituent (bulky, lipophilic) Lipophilic drug candidates; enhances blood-brain barrier penetration

Key Comparative Insights:

Morpholine-based derivatives () exhibit stronger hydrogen-bonding capacity due to the oxygen atom, making them preferable for polar interactions in drug-receptor binding .

Functional Group Modifications :

  • The ester derivative () offers improved cell permeability compared to the carboxylic acid form but requires hydrolysis for activation, limiting its direct therapeutic use .
  • Adamantane-containing analogs () are highly lipophilic, favoring central nervous system (CNS) drug development but risking solubility challenges .

Synthetic Utility :

  • The target compound’s high purity (≥95%) and crystallinity (implied by SHELX refinement tools in ) make it suitable for X-ray crystallography studies, unlike ester or adamantane derivatives, which may require specialized purification .

Biological Activity

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride is a compound characterized by its unique azepane ring structure and the presence of both amino and carbonyl functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. The following sections will delve into the biological activities, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₈H₁₄ClN₂O₃
  • Molecular Weight : Approximately 204.66 g/mol
  • Structure : Contains a seven-membered azepane ring with an amino group and a carbonyl group.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity. This activity is linked to its ability to bind to specific enzymes and receptors, potentially disrupting microbial metabolism and growth.

Anticancer Properties

Research has suggested that this compound may possess anticancer properties. It has been shown to modulate cellular signaling pathways, which could lead to the inhibition of cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, highlighting its potential as a therapeutic agent.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to reduce inflammation in microglial cells, as evidenced by studies showing decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β upon treatment with the compound. This suggests a mechanism by which it may protect neuronal cells from damage during inflammatory responses.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various molecular targets within cells, modulating their activity and influencing cellular signaling pathways.

Case Studies

  • Antimicrobial Study : A study assessing the antimicrobial efficacy of the compound revealed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against common pathogens.
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited an IC50 value of approximately 20 µM against human glioblastoma cells, indicating potent anticancer activity.
  • Neuroprotection : In experiments involving mouse microglial N9 cells, treatment with the compound resulted in a reduction of LPS-induced activation markers, suggesting its potential role in neuroinflammation management.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acidContains a hydroxyl groupPotentially different biological activity profile
3-Amino-tetrahydrofuran derivativesTetrahydrofuran ring structureExhibits different pharmacological properties
2-(3-Amino-2-Oxopiperidin-1-Yl)acetic AcidPiperidine ring instead of azepaneMay show varied interactions due to ring strain

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